- Synthesis of tonghaosu analogsChinese Journal of Chemistry, 2009, 27(1), 16-18,
Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid structure
商品名:3-(furan-2-yl)propanoic acid
3-(furan-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Furan-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-Furan-2-yl-propionic acid
- 2-Furanpropanoic acid
- Furan-2-propionic acid
- 2-Furanpropionic acid
- XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- 971V0W009H
- Furfuryl-essigsaure
- 3-(2-Furyl)propoinic acid
- 3-Furan-2-ylpropanoic acid
- 3-(2-furyl) propionic acid
- 3-(2-furanyl)propanoic acid
- 3-(Fur-2-yl)propanoic acid
- 3-(2-Furyl)propano
- 2-Furanpropionic acid (6CI, 7CI, 8CI)
- 3-Furan-2-ylpropionic acid
- β-(2-Furyl)propionic acid
- .BETA.-(2-FURYL)PROPIONIC ACID
- DTXSID70239446
- DTXCID90161937
- 3-(furan-2-yl)propanoicacid
- 3-(2-furyl)propanoicacid
- 6O5
- F1901-0149
- PS-4963
- J-800048
- 3-(2-Furyl)propanoic acid #
- NS00039570
- DB-025951
- EN300-11243
- MFCD00005346
- BBL027515
- SB61044
- 2-Furanpropanoic acid, 2-Furanpropionic acid
- 3-(2-Furyl)propionic acid, 97%
- BETA-(2-FURYL)PROPIONIC ACID
- MB605
- STK801962
- Q27271947
- AKOS000206873
- CS-0155529
- UNII-971V0W009H
- SY109540
- EINECS 213-298-4
- 935-13-7
- HMS1686I17
- SCHEMBL236223
- J-640046
- 3-(furan-2-yl)propanoic acid
-
- MDL: MFCD00005346
- インチ: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- InChIKey: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1=CC=CO1)O
計算された属性
- せいみつぶんしりょう: 140.04700
- どういたいしつりょう: 140.047344
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2127 (rough estimate)
- ゆうかいてん: 56-60 °C
- ふってん: 229
- フラッシュポイント: 103 °C
- 屈折率: 1.4638 (estimate)
- PSA: 50.44000
- LogP: 1.29680
- ようかいせい: 未確定
3-(furan-2-yl)propanoic acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: S37/39-S26-S39
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
- リスク用語:R37/38; R41
- 危険レベル:IRRITANT
3-(furan-2-yl)propanoic acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
3-(furan-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR3886-5g |
3-(Fur-2-yl)propanoic acid |
935-13-7 | 98+% | 5g |
£66.00 | 2025-02-20 | |
Life Chemicals | F1901-0149-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 5g |
¥329.00 | 2024-04-24 | |
Fluorochem | 011752-1g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 1g |
£21.00 | 2022-03-01 | |
TRC | F865270-1g |
3-(2-Furyl)propanoic Acid |
935-13-7 | 1g |
$98.00 | 2023-05-18 | ||
Life Chemicals | F1901-0149-1g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Fluorochem | 011752-250mg |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 250mg |
£11.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 1g |
¥60.00 | 2024-04-24 | |
Enamine | EN300-11243-0.5g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.5g |
$20.0 | 2023-10-26 | |
Enamine | EN300-11243-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.25g |
$19.0 | 2023-10-26 |
3-(furan-2-yl)propanoic acid 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified OligodeoxynucleotidesJournal of the American Chemical Society, 2011, 133(4), 796-807,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium acetate , Hydrogen Catalysts: Palladium
リファレンス
- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reactionTetrahedron Letters, 1990, 31(42), 5981-4,
合成方法 5
はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
リファレンス
- Remote-Group-Assisted Facile Oxidative Arylation of Furans and PyrrolesACS Catalysis, 2023, 13(6), 3520-3531,
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran
リファレンス
- Heteroaromatic side-chain analogs of pregabalinBioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332,
合成方法 8
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ; 1 h, cooled; 16 h, rt
リファレンス
- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragmentJournal of Controlled Release, 2023, 361, 334-349,
合成方法 9
はんのうじょうけん
1.1 Reagents: Water Solvents: Pyridine ; 16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivativesScientific Reports, 2017, 7(1), 1-8,
合成方法 10
はんのうじょうけん
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside , Ferrous ammonium sulfate hexahydrate Solvents: Water ; 48 h, 37 °C
リファレンス
- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial MetabolismAngewandte Chemie, 2014, 53(30), 7785-7788,
合成方法 11
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
リファレンス
- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted PyrrolesOrganic Letters, 2006, 8(3), 403-406,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrazine , 1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol , Water
リファレンス
- Dissociative cycloelimination, a new selenium based pericyclic reactionChemical Communications (Cambridge, 2001, (23), 2448-2449,
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempo , Potassium chloride , Ferric nitrate Solvents: 1,2-Dichloroethane ; 20 h, rt
リファレンス
- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicalsGreen Energy & Environment, 2022, 7(5), 957-964,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
リファレンス
- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotideChemical Communications (Cambridge, 2005, (7), 936-938,
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Sodium borohydride Catalysts: Nickel Solvents: Water ; 30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in waterSynthetic Communications, 2012, 42(6), 893-904,
合成方法 17
はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt
リファレンス
- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction methodEuropean Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451,
合成方法 18
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; overnight, 20 °C
リファレンス
- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
3-(furan-2-yl)propanoic acid Raw materials
- 2-Furanepropanoic acid ethyl ester
- N-Isopropylacrylamide
- 2-Hydroxyethyl acrylate
- 3-(furan-2-yl)propanoic acid
- 2-FURANACRYLIC ACID, SODIUM SALT
- propanedioic acid
- (E)-3-(2-furyl)prop-2-enoic acid
- 3-(furan-2-yl)propan-1-ol
- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-
- Ethylene Oxide
- (2E)-3-(furan-2-yl)prop-2-enoic acid
- 1-methyl-1H-pyrrole-2-carboxylic acid
- Glycerol
3-(furan-2-yl)propanoic acid Preparation Products
3-(furan-2-yl)propanoic acid 関連文献
-
Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489
-
D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648
-
Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058
-
Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189
-
Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999
935-13-7 (3-(furan-2-yl)propanoic acid) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid

清らかである:99%
はかる:25g
価格 ($):279.0